molecular formula C24H25NO4 B13516458 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid

Cat. No.: B13516458
M. Wt: 391.5 g/mol
InChI Key: JAIUWSACKAQNKL-UHFFFAOYSA-N
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Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected carboxylic acid derivative. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . The octahydro-1H-indole core denotes a fully saturated bicyclic structure, which confers rigidity and conformational constraints compared to aromatic or partially saturated analogs. This compound is likely utilized in the synthesis of peptidomimetics or constrained peptides, where its saturated scaffold may enhance metabolic stability or influence target binding .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-5-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)16-9-10-22-15(13-16)11-12-25(22)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,27)

InChI Key

JAIUWSACKAQNKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC1C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Octahydro-1H-indole-5-carboxylic acid (the amino acid core)
  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a common reagent for Fmoc protection
  • Base such as sodium bicarbonate or triethylamine to neutralize hydrochloric acid formed during the reaction
  • Solvents such as dioxane, tetrahydrofuran (THF), or aqueous-organic mixtures

General Synthetic Route

The preparation generally proceeds via the Fmoc protection of the amino group of octahydro-1H-indole-5-carboxylic acid:

  • Dissolution : The octahydro-1H-indole-5-carboxylic acid is dissolved in a suitable aqueous-organic solvent system, often a mixture of water and dioxane or THF.

  • Base Addition : A base such as sodium bicarbonate or triethylamine is added to maintain a mildly basic pH (around 8-9), which facilitates the nucleophilic attack of the amine on the Fmoc-Cl.

  • Fmoc-Cl Addition : 9-Fluorenylmethoxycarbonyl chloride is added slowly to the reaction mixture under stirring and controlled temperature (usually 0-5 °C initially to avoid side reactions).

  • Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure complete conversion of the free amine to the Fmoc-protected amine.

  • Workup : After completion, the reaction mixture is acidified slightly to precipitate the product or extracted with organic solvents.

  • Purification : The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.

Reaction Conditions and Optimization

  • Temperature : Initial low temperature (0-5 °C) to control reaction rate and minimize side products, followed by room temperature stirring for completion.
  • Solvent Choice : Mixed aqueous-organic solvents improve solubility of both reactants and facilitate the reaction.
  • Base Strength and Amount : Sufficient base is critical to neutralize HCl byproduct and maintain amine nucleophilicity.
  • Reaction Time : Typically 1-4 hours depending on scale and conditions.

Alternative Synthetic Approaches

  • Solid-Phase Synthesis : The compound or its derivatives can be synthesized on solid supports using Fmoc chemistry protocols, enabling automated peptide synthesis.
  • Use of Other Protecting Groups : Although Fmoc is favored for its mild deprotection conditions, alternative carbamate protecting groups may be employed depending on downstream applications.
Parameter Typical Value/Range Notes
Starting material Octahydro-1H-indole-5-carboxylic acid Purity >95% recommended
Fmoc-Cl equivalents 1.1 - 1.5 eq Slight excess to drive reaction
Base Sodium bicarbonate or triethylamine 1.5 - 2 eq relative to amine
Solvent Dioxane/water (1:1) or THF/water Ensures solubility of reagents
Temperature 0-5 °C initially, then RT Controls reaction rate and side reactions
Reaction time 2-4 hours Monitored by TLC or HPLC
Purification method Recrystallization or silica gel chromatography Yields >80% achievable
  • The use of Fmoc protecting group is well-established in peptide synthesis for its facile removal under mild basic conditions, preserving sensitive functionalities.
  • Optimization studies indicate that controlling pH and temperature is crucial to minimize side reactions such as over-alkylation or hydrolysis of Fmoc-Cl.
  • The octahydroindole ring system is sensitive to harsh acidic or basic conditions; thus, mild reaction conditions are preferred.
  • Purification by recrystallization from solvents like ethyl acetate/hexane mixtures yields high purity products suitable for further synthetic applications.
  • Recent literature highlights the use of microwave-assisted synthesis to reduce reaction times and improve yields in Fmoc protection reactions, although specific data for this compound are limited.
  • European Chemicals Agency (ECHA) provides substance information and safety data for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid, including chemical identifiers and physical properties relevant to preparation.
  • PubChem database offers detailed chemical structure, synonyms, and computed properties which support understanding of the compound's reactivity and handling during synthesis.
  • Peer-reviewed organic synthesis literature on Fmoc protection chemistry and indole derivatives provides foundational methodologies applicable to this compound.
  • Patents indexed in WIPO PATENTSCOPE include synthetic routes and applications of fluorene-based carbamates, which help elucidate practical preparation methods.

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, which can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used .

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise construction of peptides.

    Biology: The compound is used in the synthesis of biologically active peptides and proteins, which are crucial for studying biological processes and developing therapeutic agents.

    Medicine: It plays a role in the development of peptide-based drugs and diagnostic tools.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions .

Comparison with Similar Compounds

Structural Analogues

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindole-5-carboxylic Acid

  • Structural Differences : The isoindole ring system differs from indole in the position of the nitrogen atom, altering electronic properties. The 2,3-dihydro substitution introduces partial saturation, reducing aromaticity compared to the fully saturated octahydroindole in the target compound .
  • Implications : The isoindole derivative may exhibit enhanced solubility in polar solvents due to its partially planar structure, whereas the octahydroindole’s rigidity could improve steric shielding in peptide backbones.

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic Acid

  • Structural Differences : This analog features a 3,3-dimethyl group on the dihydroindole ring, introducing steric bulk absent in the octahydroindole derivative .
  • Implications : The dimethyl group may hinder rotational freedom, further constraining peptide conformations. However, the reduced saturation (dihydro vs. octahydro) could increase reactivity toward electrophilic reagents.

2.1.3 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid

  • Structural Differences : A branched glutamic acid derivative with a methylated amine and methoxy ester. Unlike the bicyclic indole core, this compound has a linear backbone .
  • Implications : The ester group enhances solubility in organic solvents, making it suitable for solid-phase synthesis. However, the lack of a rigid scaffold limits its utility in conformational studies.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
Target Compound ~383–399* Not reported Low (due to hydrophobicity)
1-{Fmoc}-3,3-dimethyl-2,3-dihydroindole-5-COOH 226.23 Not reported Moderate (polar substituents)
(S)-2-{Fmoc}-4-methoxy-4-oxobutanoic acid 383.40 Not reported High (ester functionality)

*Estimated based on analogs in , and 8.

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid, commonly referred to as Fmoc-octahydroindole, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C24H25NO4
  • Molecular Weight : 391.47 g/mol
  • CAS Number : 1217512-55-4

The biological activity of Fmoc-octahydroindole is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as a potent inhibitor of certain enzymes and receptors involved in metabolic pathways and cellular signaling.

Enzyme Inhibition

Studies have demonstrated that Fmoc-octahydroindole can inhibit specific proteases, which are crucial for protein degradation and processing. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications in diseases where protease activity is dysregulated.

Receptor Modulation

Additionally, the compound has shown potential as a modulator of neurotransmitter receptors, particularly those involved in pain perception and mood regulation. This suggests its possible use in treating neurological disorders.

Antitumor Activity

Recent studies have explored the antitumor properties of Fmoc-octahydroindole. In vitro assays indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) .

Cell Line IC50 (µM)
MCF-715
HeLa22
A54918

Antimicrobial Activity

Fmoc-octahydroindole has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Antitumor Efficacy in Animal Models

In a recent animal study, Fmoc-octahydroindole was administered to mice bearing xenograft tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that Fmoc-octahydroindole reduced neuronal apoptosis and improved cognitive function in treated animals .

Q & A

Q. What are the standard synthetic routes for preparing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves two key steps: (i) Protection of the indole nitrogen with the fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-Cl in the presence of a base (e.g., triethylamine or sodium bicarbonate) under anhydrous conditions . (ii) Cyclization and carboxylation of the octahydroindole core, often achieved via catalytic hydrogenation or acid-mediated ring closure. Post-synthesis, intermediates are purified using flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the Fmoc group (distinct aromatic protons at δ 7.3–7.8 ppm) and octahydroindole backbone (multiplet signals for cyclohexane-like protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+^+ peak at m/z 418.453 for C23_{23}H22_{22}N4_4O4_4) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1720 cm1^{-1}) and carboxylic acid O-H bonds (~2500–3300 cm1^{-1}) .

Q. How should researchers handle stability challenges during storage?

  • Methodological Answer :
  • Store at 2–8°C under inert gas (argon or nitrogen) to prevent Fmoc group cleavage via β-elimination .
  • Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which degrade the carboxylic acid moiety .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in peptide synthesis?

  • Methodological Answer :
  • Stoichiometry : Use a 1.2–1.5 molar excess of the Fmoc-protected compound relative to the resin-bound peptide to ensure complete coupling .
  • Activating Agents : Employ HATU or HBTU with N-methylmorpholine (NMM) in DMF to enhance carboxylate activation .
  • Reaction Monitoring : Conduct Kaiser tests or HPLC analysis to detect unreacted amine groups and iterate coupling steps if necessary .

Q. What strategies resolve stereochemical inconsistencies in the octahydroindole core?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol gradients to separate enantiomers and confirm diastereomeric purity .
  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals in NMR by crystallizing the compound with a heavy-atom derivative (e.g., bromine-substituted analogs) .

Q. How do researchers address discrepancies in reaction yields during scale-up?

  • Methodological Answer :
  • Process Optimization : Replace batch reactions with flow chemistry to improve heat/mass transfer and reduce side reactions (e.g., Fmoc deprotection) .
  • Purity Analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to quantify impurities and adjust recrystallization solvents (e.g., tert-butyl methyl ether for high-purity recovery) .

Q. What are the biological interaction mechanisms of derivatives of this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip to measure binding kinetics (konk_{on}, koffk_{off}) of derivatives .
  • Molecular Dynamics Simulations : Use software like GROMACS to model interactions between the octahydroindole core and hydrophobic enzyme pockets .

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